2-Bromo-6-methyl-4-nitroaniline

Descripción general

Descripción

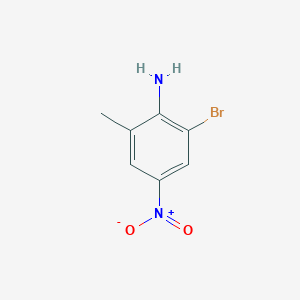

2-Bromo-6-methyl-4-nitroaniline: is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline ring. This compound appears as yellow needles and has a melting point of 180-184°C .

Mecanismo De Acción

Target of Action

2-Bromo-6-methyl-4-nitroaniline is primarily used in the design and synthesis of CK2 inhibitors . CK2, also known as Casein Kinase II, is a protein kinase that is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription .

Mode of Action

As a ck2 inhibitor, it likely works by binding to the active site of the ck2 enzyme, thereby preventing it from phosphorylating other proteins .

Biochemical Pathways

The compound’s interaction with CK2 can affect various biochemical pathways. CK2 is involved in the regulation of multiple signaling pathways, including the PI3K/AKT pathway, Wnt signaling, and NF-kB signaling . By inhibiting CK2, this compound can potentially disrupt these pathways, leading to downstream effects such as altered cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its role as a CK2 inhibitor, it could potentially lead to decreased cell proliferation and increased apoptosis in cells where CK2 activity is critical .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility could affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is slightly soluble in water and soluble in hot methanol . This suggests that it could interact with both hydrophilic and hydrophobic biomolecules within the cell.

Molecular Mechanism

It is used in the design and synthesis of CK2 inhibitors , suggesting that it may interact with this enzyme

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 2-methyl-4-nitroaniline, undergoes nitration to introduce the nitro group.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using specialized equipment such as synthesis kettles, solid-liquid separation devices, and ceramic membrane filters. This setup ensures high yield and purity of the product while minimizing byproducts .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2-Bromo-6-methyl-4-nitroaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Amino Derivatives: Reduction of the nitro group yields 2-bromo-6-methyl-4-aminoaniline.

Carboxylic Acids: Oxidation of the methyl group results in 2-bromo-6-carboxy-4-nitroaniline.

Aplicaciones Científicas De Investigación

2-Bromo-6-methyl-4-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: It is utilized in the production of specialty chemicals and advanced materials.

Comparación Con Compuestos Similares

- 2-Bromo-4-methyl-6-nitroaniline

- 2-Bromo-3-fluoro-6-nitroaniline

- 2-Bromo-4-methoxy-6-nitroaniline

Comparison: 2-Bromo-6-methyl-4-nitroaniline is unique due to the specific positioning of its substituents, which affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions due to the electronic effects of the methyl and nitro groups .

Actividad Biológica

2-Bromo-6-methyl-4-nitroaniline is an organic compound with significant biological activity, particularly as a potential inhibitor in various biochemical pathways. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C7H7BrN2O3

- Molecular Weight : 231.04 g/mol

- CAS Number : 102170-56-9

The compound features a bromine atom, a methyl group, and a nitro group attached to an aniline structure, making it a derivative of nitroaniline.

Target Enzyme: CK2 Inhibition

This compound primarily acts as an inhibitor of the CK2 (casein kinase 2) enzyme. CK2 is involved in numerous cellular processes, including:

- Cell Proliferation : CK2 promotes cell growth and division.

- Apoptosis Regulation : Inhibition of CK2 can lead to increased apoptosis in cancer cells.

Mode of Action

The compound binds to the active site of the CK2 enzyme, preventing it from phosphorylating target proteins. This inhibition can disrupt several signaling pathways, including:

- PI3K/AKT Pathway

- Wnt Signaling

- NF-kB Signaling

These pathways are crucial for cell survival and proliferation, indicating that this compound may have potential applications in cancer therapy by inducing cell death in tumor cells .

Pharmacokinetics

Research suggests that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier. Its pharmacokinetic profile indicates that it may be suitable for oral administration, with significant bioavailability .

Anticancer Properties

Studies have demonstrated that this compound exhibits anticancer properties through its role as a CK2 inhibitor. In vitro assays have shown that treatment with this compound leads to:

- Decreased Cell Proliferation : A reduction in the growth rate of various cancer cell lines.

- Increased Apoptosis : Enhanced programmed cell death in cells where CK2 is overactive .

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness that warrants further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on CK2 Inhibition :

- A study demonstrated that this compound effectively inhibits CK2 activity in vitro, leading to reduced phosphorylation of downstream targets associated with cancer progression .

-

Antimicrobial Evaluation :

- Research indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

-

Pharmacological Potential :

- A pharmacological study highlighted the compound's ability to cross the blood-brain barrier, proposing its use in neurological conditions where CK2 plays a role .

Comparison with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | CK2 Inhibition |

| 2-Bromo-4-methyl-6-nitroaniline | Limited studies on activity | Similar mechanism |

| 2-Bromo-6-methoxy-4-nitroaniline | Antimicrobial | Potentially similar mechanisms |

This table illustrates how this compound compares with its analogs regarding biological activity and mechanisms.

Propiedades

IUPAC Name |

2-bromo-6-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNWQCOXGLGSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303612 | |

| Record name | 2-bromo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-56-9 | |

| Record name | 2-bromo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.